molecular formula C18H19N3O3 B2990420 Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate CAS No. 2034380-09-9

Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate

Cat. No.: B2990420
CAS No.: 2034380-09-9
M. Wt: 325.368
InChI Key: NXRSOJZSIHQYDD-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (hereafter referred to as Compound 5c) is a quinazolinone-based sulfonamide derivative. Its synthesis involves the reaction of intermediates to introduce a phenoxymethyl group at the quinazolinone core, yielding a compound with a melting point of 208–210°C and distinct IR absorption bands at 3329 cm⁻¹ (NH), 1681 cm⁻¹ (C=O), and 1153 cm⁻¹ (SO₂) . This compound belongs to a broader class of sulfonamides designed for biological activity modulation, particularly as kinase or carbonic anhydrase (CA) inhibitors.

Properties

IUPAC Name

methyl 2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-18(23)15-5-3-2-4-14(15)17(22)20-8-9-21-13(11-20)10-16(19-21)12-6-7-12/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRSOJZSIHQYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate are currently unknown. This compound is a derivative of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, which is a building block in medicinal chemistry. .

Mode of Action

It’s known that the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold can be functionalized with different substituents in various positions of the pyrazole and/or piperazine rings. This suggests that the compound could interact with its targets in a variety of ways, depending on the specific functional groups present.

Biological Activity

Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate is an organic compound notable for its potential biological activities, particularly in the context of antiviral applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N4O2
  • Molecular Weight : 298.34 g/mol
  • Purity : Typically ≥ 95% .

The compound primarily functions as a core protein allosteric modulator (CpAM) targeting the Hepatitis B Virus (HBV) core protein. Its mechanism involves:

  • Modulation of HBV Life Cycle : It alters the conformation of the HBV core protein, inhibiting viral replication .
  • Pharmacokinetics : Demonstrated efficacy in reducing HBV DNA viral load in animal models following oral administration .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antiviral Inhibits replication of HBV by acting on core proteins.
Cellular Effects Influences cell functions related to viral replication and may affect cellular pathways involved in infection response.
Biochemical Pathways Engages in complex interactions with biomolecules leading to changes in gene expression and enzyme activity.

Case Studies and Research Findings

  • Antiviral Efficacy :
    • In a study involving HBV-infected mice, administration of the compound led to a significant reduction in viral load, demonstrating its potential as an antiviral agent .
  • Cellular Response Studies :
    • Research indicated that the compound affects cell signaling pathways associated with viral infections. For instance, it was observed to influence pathways that modulate immune responses against HBV .
  • Comparative Analysis with Other Compounds :
    • When compared to other known antiviral agents, this compound exhibited superior efficacy in specific assays targeting HBV replication .

Discussion

The biological activity of this compound highlights its potential therapeutic applications, particularly in treating HBV infections. Its role as a CpAM opens avenues for further research into similar compounds that could enhance antiviral strategies.

Comparison with Similar Compounds

Key Findings and Structure-Activity Relationships (SAR)

Lipophilicity and Activity :

  • Aliphatic thioethers (e.g., ethylthio in ) enhance CA inhibition compared to bulkier groups (e.g., piperidine) .
  • Electron-withdrawing groups (e.g., Cl) on the sulfonamide benzene improve target binding via halogen bonding .

Thermal Stability :

  • Rigid Schiff’s base derivatives () exhibit higher melting points but reduced activity, suggesting flexibility aids in target interaction .

Synthetic Accessibility :

  • Compound 5c’s 72% yield () is comparable to other derivatives (e.g., 55–87% in ), indicating feasible scalability .

Q & A

Q. What synthetic strategies are recommended for regiocontrolled synthesis of the pyrazolo[1,5-a]pyrazine core in this compound?

A four-step protocol is commonly employed:

  • Step 1 : Alkylation of commercially available pyrazoles.
  • Step 2 : Formylation to generate pyrazole-5-aldehydes with 2,2-dialkoxyethyl substitution on N-1.
  • Step 3 : Deprotection of the alkoxy groups under acidic conditions.
  • Step 4 : Cyclization via reductive amination or thermal methods to form the tetrahydropyrazolo[1,5-a]pyrazine scaffold . Alternative routes use MnO₂-mediated oxidation and methylsulfonyloxy groups as leaving agents for intramolecular cyclization (yield: ~39.5%) .
Method Key Reagents/ConditionsYield RangeReference
Alkylation/FormylationDMF, POCl₃60-75%
Oxidative CyclizationMnO₂, Chloroform~40%

Q. How can researchers confirm the structural integrity of intermediates and final products?

Use a combination of:

  • 1H/13C NMR : To verify substitution patterns and cyclopropane integration.
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]+ peaks).
  • Elemental Analysis : To validate purity and stoichiometry . For cyclopropane-containing intermediates, 2D NMR (e.g., COSY, HSQC) is critical to resolve overlapping signals.

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

  • Thermal Stability : Avoid prolonged heating above 80°C to prevent decomposition of the cyclopropane moiety.
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) due to potential photodegradation of the pyrazolo[1,5-a]pyrazine core.
  • Hydrolytic Stability : Susceptible to ester hydrolysis in basic aqueous conditions; use anhydrous solvents for reactions .

Q. How can biological activity assays be designed to evaluate this compound’s potential as a kinase inhibitor or herbicide analog?

  • Kinase Inhibition : Use enzymatic assays (e.g., p38 MAP kinase) with ATP-competitive binding studies. Reference compound: AS1940477, a related pyrazolo[1,5-a]pyrimidine inhibitor .
  • Herbicidal Activity : Conduct greenhouse trials on barnyard grass (Echinochloa spp.) and watergrass, mimicking protocols for Pyraclonil, a structurally similar herbicide .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclopropane incorporation during synthesis?

Regiocontrol is achieved via steric and electronic effects:

  • Steric Guidance : Bulky substituents on the pyrazole N-1 position direct formylation to C-5.
  • Electronic Effects : Electron-withdrawing groups (e.g., carbonyl) stabilize transition states during cyclopropanation. Computational studies (DFT) are recommended to map energy barriers .

Q. How can crystallographic data resolve polymorphism in derivatives of this compound?

  • Single-Crystal X-ray Diffraction : Resolve π-stacking interactions in the pyrazolo[1,5-a]pyrazine core.
  • Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization with solvents like DMSO/EtOAc. A related crystalline form (e.g., (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-tetrahydropyrazolo[1,5-a]pyrimidine) was stabilized via hydrogen bonding .

Q. What strategies optimize substituent effects for structure-activity relationship (SAR) studies?

  • Cyclopropane Modifications : Introduce halogens (e.g., Cl, F) to enhance lipophilicity and target binding.
  • Ester Bioisosteres : Replace the methyl benzoate with trifluoromethyl or nitrile groups to improve metabolic stability.
  • Data-Driven Design : Use machine learning models trained on pyrazolo[1,5-a]pyrazine bioactivity datasets .

Q. How should researchers address contradictions in synthetic yields reported across literature?

  • Reproducibility Checks : Validate reaction conditions (e.g., purity of MnO₂ in oxidative cyclization).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates).
  • Scale-Up Adjustments : Pilot reactions at small scale (1-5 mmol) before scaling to >50 mmol .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Routes

ParameterAlkylation/Formylation Oxidative Cyclization
Reaction Time48–72 h6–8 h
Key IntermediatePyrazole-5-aldehyde4-Chloro-3-oxo-butyric ester
ScalabilityHigh (>100 mmol)Moderate (<50 mmol)
Purity (HPLC)>95%>90%

Q. Table 2. Stability Profile Under Stress Conditions

ConditionObservationMitigation Strategy
Heat (80°C, 24 h)15% degradationUse lower temps (<60°C)
UV Light (48 h)30% loss of ester moietyAmber glass storage
pH 9 BufferHydrolysis to free benzoic acidAnhydrous reaction conditions

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